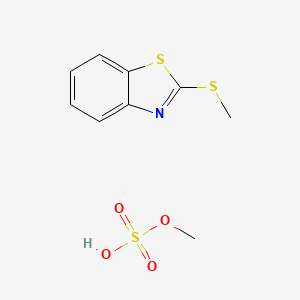

2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid

Description

2-(Methylsulfanyl)-1,3-benzothiazole is a sulfur-containing heterocyclic compound featuring a benzothiazole core substituted with a methylthio (-SMe) group at the 2-position. It has been identified in environmental matrices, such as groundwater, and is associated with industrial applications or degradation products of benzothiazole derivatives .

Related sulfonic acids, such as sulfanilic acid (4-aminobenzenesulfonic acid, C₆H₇NO₃S), are well-documented in pharmacopeial standards and industrial syntheses .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl hydrogen sulfate;2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2.CH4O4S/c1-10-8-9-6-4-2-3-5-7(6)11-8;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEAMYSVOBKGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O.CSC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Methylsulfanyl)-1,3-Benzothiazole

Catalytic Oxidative Coupling Using 2-Aminothiophenol

The most widely reported method for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol (2-ABT) with aldehydes under oxidative conditions. Recent advancements in catalytic systems have significantly improved yields and reduced reaction times.

Ruthenium(III)-Catalyzed Reaction in Ionic Liquids

A Ru(III)-catalyzed oxidative coupling protocol employs 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and air as the oxidant. This method achieves moderate to high yields (43–88%) within 0.5–6 hours, with electron-withdrawing groups (EWGs) on aldehydes enhancing yields compared to electron-donating groups (EDGs). For example, 2-nitrobenzaldehyde reacts with 2-ABT to yield 43% product, while 4-chlorobenzaldehyde achieves 88%. The catalyst demonstrates recyclability for up to three cycles without significant activity loss.

Cerium Oxide Nanoparticle-Mediated Synthesis

CeO₂ nanoparticles (5 mol%) in water at room temperature facilitate rapid reactions (20–30 minutes) with yields of 76–96%. Aliphatic aldehydes exhibit lower efficiency (e.g., butyraldehyde: 76%) compared to aromatic derivatives like 4-fluorobenzaldehyde (96%). The nanoparticles’ high surface area and redox properties enable efficient oxidative cyclization.

Molybdenum Trioxide Nanorods Under Solvent-Free Conditions

MoO₃ nanorods catalyze reactions at 60°C without solvents, yielding 75–95% products in 1–2 hours. This method tolerates diverse substituents, with EWGs again favoring higher yields. The catalyst remains stable for five reuse cycles, underscoring its industrial viability.

Table 1: Comparative Analysis of 2-(Methylsulfanyl)-1,3-Benzothiazole Synthesis Methods

| Catalyst System | Conditions | Time (h) | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Ru(III)/[bmim]PF₆ | 90°C, air oxidant | 0.5–6 | 43–88 | Recyclable, broad substrate scope | Low yield with nitro substituents |

| CeO₂ nanoparticles | RT, H₂O | 0.3–0.5 | 76–96 | Fast, eco-friendly solvent | Lower aliphatic aldehyde yields |

| MoO₃ nanorods | 60°C, solvent-free | 1–2 | 75–95 | Reusable, no solvent required | Requires transition metal catalyst |

Preparation of Methoxysulfonic Acid

Available literature primarily discusses methanesulfonic acid synthesis, which shares functional group similarities with methoxysulfonic acid. The distinction lies in the substituent: methoxysulfonic acid (CH₃OSO₃H) contains a methoxy group, whereas methanesulfonic acid (CH₃SO₃H) features a methyl group directly bonded to sulfur. Despite the nomenclature difference, the patent-derived methanesulfonic acid methodology offers insights into sulfonic acid synthesis.

Patent-Based Methanesulfonic Acid Synthesis

A patented process reacts dimethyl sulfate with sulfite ions (SO₃²⁻) in aqueous medium at elevated temperatures (95–100°C). Key parameters include:

- Molar ratio : 1.5–2.5:1 (sulfite:dimethyl sulfate)

- Reaction time : ≥2 hours (optimized at 4 hours)

- pH control : Maintained ≥6 using sodium sulfite.

The reaction proceeds via:

$$

2\text{SO}3^{2-} + (\text{CH}3\text{O})2\text{SO}2 \rightarrow 2\text{CH}3\text{SO}3^- + \text{SO}_4^{2-}

$$

Post-reaction, sulfuric acid liberates methanesulfonic acid, which is distilled under reduced pressure (<3 kPa). This method achieves near-quantitative methyl group utilization from dimethyl sulfate, addressing prior inefficiencies.

Table 2: Methanesulfonic Acid Synthesis Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Sulfite:dimethyl sulfate | 2:1 | Maximizes methyl group transfer |

| Temperature | 95–100°C | Ensures complete reaction kinetics |

| pH | ≥6 | Prevents dimethyl sulfate hydrolysis |

Chemical Reactions Analysis

Reactions of 2-(Methylsulfanyl)-1,3-benzothiazole

2-(Methylsulfanyl)-1,3-benzothiazole (CHNS) is a benzothiazole derivative with a methylthio (-SMe) substituent at the 2-position. Its reactivity centers on sulfur-based transformations and aromatic ring modifications.

Oxidation to Sulfone Derivatives

The methylthio group undergoes oxidation to form sulfoxide (-SO-Me) or sulfone (-SO-Me) derivatives. For example:

-

Reaction : Treatment with hydrogen peroxide (HO) in acetic acid converts -SMe to -SOMe.

-

Product : 2-(Methanesulfonyl)-1,3-benzothiazole (observed in , PubChem CID 50840001).

-

Conditions : Reflux in HO/AcOH for 6 hours yields sulfone derivatives in high purity .

| Reaction | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| -SMe → -SOMe | HO/AcOH | Reflux, 6h | 2-(Methanesulfonyl)-1,3-benzothiazole | ~85% |

Quaternization at the Nitrogen Atom

The benzothiazole nitrogen can undergo alkylation to form quaternary ammonium salts.

-

Reaction : Treatment with methyl iodide (CHI) in dichloromethane generates 3-methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium iodide.

-

Application : These salts are intermediates in organic synthesis and catalysis .

Nucleophilic Substitution

The methylthio group is susceptible to nucleophilic displacement under basic conditions:

-

Reaction : Reaction with amines (e.g., NH) replaces -SMe with -NH, forming 2-amino-1,3-benzothiazole derivatives.

-

Conditions : Requires strong bases (e.g., NaH) in polar aprotic solvents .

Reactions of Methanesulfonic Acid (MSA)

Methanesulfonic acid (CHSOH) is a strong organic acid with broad applications in synthesis and catalysis.

Esterification and Mesylation

MSA reacts with alcohols to form mesyl esters (excellent leaving groups):

| Substrate | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| R-OH | Esterification | MSA, 80°C, 4h | R-OSOCH | >90% |

Salt Formation with Amines

MSA forms stable salts with amines, enhancing solubility for pharmaceuticals:

Acid-Catalyzed Reactions

-

Friedel-Crafts Acylation : MSA catalyzes acylation of aromatic rings (e.g., benzene + acetyl chloride → acetophenone) .

-

Dehydration : Facilitates cyclodehydration of o-aminothiophenols to benzothiazoles .

Sulfonation of Benzothiazole Derivatives

MSA can sulfonate 2-(methylsulfanyl)-1,3-benzothiazole under electrophilic conditions:

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that 2-(methylsulfanyl)-1,3-benzothiazole exhibits significant anticancer properties. It functions by inhibiting RNA and DNA synthesis through its interaction with specific enzymes. This mechanism positions it as a candidate for further development in cancer therapies .

Neurological Disorders

The compound has been investigated for its potential in treating sodium channel-mediated conditions such as epilepsy. Studies suggest that derivatives of this compound can modulate sodium channels, which are critical for neuronal signaling, thus offering a pathway for therapeutic intervention in seizure disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of sulfonamide derivatives, including those containing benzothiazole structures. These compounds have demonstrated efficacy against various bacterial strains, suggesting their potential as new antibiotics .

Agricultural Applications

Pesticide Development

The unique chemical structure of 2-(methylsulfanyl)-1,3-benzothiazole makes it an attractive candidate for developing new pesticides. Its efficacy against certain pests while being less harmful to beneficial insects positions it favorably in sustainable agriculture practices .

Plant Growth Regulation

Research has shown that compounds similar to 2-(methylsulfanyl)-1,3-benzothiazole can act as plant growth regulators. They influence physiological processes such as germination and root development, which can enhance crop yields under specific conditions .

Environmental Applications

Pollution Mitigation

The compound's reactive nature allows it to interact with pollutants in the environment, potentially aiding in bioremediation efforts. Studies are ongoing to evaluate its effectiveness in degrading hazardous substances in contaminated soils and water sources .

Toxicology Studies

Understanding the toxicological profile of 2-(methylsulfanyl)-1,3-benzothiazole is crucial for assessing its environmental impact. Research indicates that while the compound has beneficial applications, it must be evaluated for toxicity to non-target organisms before widespread use .

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that 2-(methylsulfanyl)-1,3-benzothiazole effectively induced apoptosis in cancer cell lines through specific molecular pathways. The results indicated a dose-dependent response, suggesting potential for further clinical trials .

- Agricultural Field Trials : Field tests conducted with sulfonamide derivatives showed improved resistance to pests and diseases in crops treated with formulations containing 2-(methylsulfanyl)-1,3-benzothiazole. These trials highlighted not only the efficacy but also the reduced environmental impact compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidative deamination of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders .

Comparison with Similar Compounds

Structural and Functional Modifications

Benzothiazole derivatives exhibit diverse biological and chemical properties depending on substituents. Key comparisons include:

Key Observations :

- Azide- or fluorinated substituents (e.g., in and ) improve reactivity for targeted chemical or pharmaceutical applications .

Comparison with Sulfonic Acid Derivatives

Structural and Industrial Relevance

Methoxysulfonic acid shares functional similarities with pharmacopeial sulfonic acids:

Key Observations :

- Sulfonylurea herbicides (e.g., ethametsulfuron methyl) demonstrate how sulfonic acid derivatives are tailored for agricultural use via triazine modifications .

Biological Activity

2-(Methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C9H11NO3S2

- InChIKey : Unique identifier for chemical substances.

Antimicrobial Activity

Research indicates that compounds related to benzothiazole structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit bacterial growth effectively against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Benzothiazole derivatives are recognized for their antioxidant capabilities. They can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies suggest that methoxysulfonic acid derivatives can modulate inflammatory responses. They inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that 2-(methylsulfanyl)-1,3-benzothiazole exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antioxidant Activity

In vitro assays revealed that methoxysulfonic acid derivatives significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results suggest that these compounds could be beneficial in therapeutic strategies aimed at mitigating oxidative damage in chronic diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of methoxysulfonic acid derivatives. For instance, research published in Bioorganic & Medicinal Chemistry Letters indicates that modifications to the benzothiazole ring can enhance both antimicrobial and antioxidant activities. The findings suggest a structure-activity relationship (SAR) that could guide future drug development efforts.

Q & A

Q. Methodological Focus

- TLC : Monitor reaction progress using polar/non-polar solvent systems (e.g., Chloroform:Methanol) .

- HPLC : Quantify purity with C18 columns and UV detection (λ = 254 nm for aromatic sulfonates) .

- X-ray crystallography : Resolve sulfonate/sulfinyl stereochemistry, as demonstrated for 1-(4-methylphenylsulfonyl)-benzimidazole derivatives (R factor = 0.050) .

How can computational modeling guide the design of 2-(methylsulfanyl)-1,3-benzothiazole analogs with enhanced reactivity?

Advanced Research Question

QSAR models derived from antischistosomal data (e.g., IC₅₀ values) identify critical substituents:

- Electron-withdrawing groups (e.g., nitro) improve parasiticidal activity .

- Methylsulfanyl groups enhance lipid solubility, improving membrane penetration .

Docking studies with Schistosoma mansoni thioredoxin reductase reveal sulfanyl moieties as key binding motifs .

What structural modifications of methoxysulfonic acid derivatives improve their stability in aqueous environments?

Advanced Research Question

- Sulfonate salt formation : Sodium or magnesium salts (e.g., EP Reference Standard S2155010) reduce hydrolysis .

- Azo linkage substitution : Replace with pyrazole or triazole rings to prevent photodegradation .

- Fluorinated side chains : Introduce trifluoroethoxy groups for steric protection of sulfonate moieties .

How do researchers evaluate the stability of 2-(methylsulfanyl)-1,3-benzothiazole under varying pH and temperature conditions?

Q. Methodological Focus

- pH stability assays : Incubate compounds in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis .

- Thermal gravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >200°C for benzothiazole derivatives) .

- Light exposure tests : UV-Vis spectroscopy tracks degradation of photosensitive sulfanyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.